Icmt-IN-55

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H26F3NO2 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

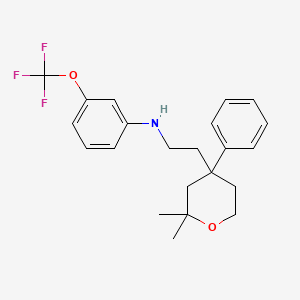

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C22H26F3NO2/c1-20(2)16-21(12-14-27-20,17-7-4-3-5-8-17)11-13-26-18-9-6-10-19(15-18)28-22(23,24)25/h3-10,15,26H,11-14,16H2,1-2H3 |

InChI Key |

FTRVOMSNEXBJAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC(F)(F)F)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Icmt-IN-55: A Technical Guide for Researchers

Disclaimer: Publicly available, in-depth preclinical data, specific experimental protocols, and detailed signaling pathway studies for Icmt-IN-55 are limited. This guide, therefore, provides a comprehensive overview of its core mechanism of action based on its validated target, Isoprenylcysteine Carboxyl Methyltransferase (ICMT), and the established consequences of ICMT inhibition. The experimental protocols and quantitative data presented are representative of methodologies used to characterize ICMT inhibitors and may not be specific to this compound.

Introduction to this compound and its Target: ICMT

This compound is a potent and selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT).[1] ICMT is an integral membrane protein that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CAAX motif.[2] This modification, specifically the methylation of the isoprenylcysteine residue, is crucial for the proper subcellular localization and biological function of a variety of key signaling proteins.

Prominent substrates of ICMT include members of the Ras superfamily of small GTPases (such as K-Ras, H-Ras, and N-Ras), Rho GTPases, and the gamma subunit of heterotrimeric G proteins.[2][3] By inhibiting ICMT, this compound disrupts the normal functioning of these proteins, leading to downstream effects that are of significant interest in drug development, particularly in oncology.

Core Mechanism of Action: Inhibition of Isoprenylcysteine Carboxyl Methyltransferase

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of ICMT. This prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of the C-terminal isoprenylcysteine of its substrate proteins.[2]

The CAAX Processing Pathway and the Role of ICMT

Proteins destined for ICMT-mediated methylation first undergo a series of modifications:

-

Prenylation: An isoprenoid lipid (farnesyl or geranylgeranyl) is attached to the cysteine residue of the CAAX motif by farnesyltransferase (FT) or geranylgeranyltransferase (GGTase).

-

Proteolysis: The -AAX amino acids are cleaved by Ras converting enzyme 1 (RCE1).

-

Methylation: ICMT catalyzes the final step, the methylation of the now-exposed farnesylcysteine.

This series of modifications increases the hydrophobicity of the C-terminus, facilitating the association of these proteins with cellular membranes, a critical step for their signaling functions.

Downstream Consequences of ICMT Inhibition

By blocking the final methylation step, this compound is predicted to induce the following key cellular effects:

-

Impaired Membrane Association of Ras: Unmethylated Ras proteins exhibit reduced affinity for the plasma membrane.[4] This mislocalization prevents their interaction with upstream activators and downstream effectors, thereby attenuating Ras-driven signaling pathways.

-

Inhibition of Oncogenic Signaling: The Ras proteins are frequently mutated in human cancers, leading to constitutive activation of pro-proliferative and anti-apoptotic pathways such as the MAPK/ERK and PI3K/Akt pathways. By disrupting Ras localization and function, ICMT inhibition can block these oncogenic signals.[3][4]

-

Reduced Cell Growth and Transformation: Studies on the genetic inactivation of ICMT have shown that it leads to inhibited cell growth and a reduction in the oncogenic transformation potential induced by K-Ras and B-Raf.[3]

-

Induction of Cell Death: In various cancer cell lines with Ras mutations, inhibition of ICMT has been shown to induce cell death.[4]

Quantitative Data

The following table summarizes key quantitative data for this compound and other relevant ICMT inhibitors.

| Compound | Target | IC50 | Cell-Based Assay | Reference |

| This compound | ICMT | 90 nM | Not specified | [1] |

| UCM-1336 | ICMT | 2 µM | Impaired membrane association of Ras isoforms | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of ICMT inhibitors like this compound.

In Vitro ICMT Activity Assay

Objective: To determine the direct inhibitory effect of a compound on ICMT enzymatic activity.

Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a farnesylated peptide substrate.

Materials:

-

Microsomal preparations containing ICMT

-

[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) substrate

-

ICMT inhibitor (e.g., this compound)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM MgCl₂)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, microsomal protein, and the farnesylated peptide substrate.

-

Add the ICMT inhibitor at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Extract the methylated product using an organic solvent (e.g., ethyl acetate).

-

Quantify the amount of radiolabeled product using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cellular Ras Localization Assay

Objective: To assess the effect of an ICMT inhibitor on the subcellular localization of Ras proteins.

Principle: This experiment utilizes immunofluorescence microscopy to visualize the localization of Ras in treated and untreated cells.

Materials:

-

Cancer cell line with a known Ras mutation (e.g., Panc-1, HCT116)

-

ICMT inhibitor (e.g., this compound)

-

Cell culture medium and supplements

-

Primary antibody against a Ras isoform (e.g., anti-K-Ras)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the ICMT inhibitor at various concentrations for a specified duration (e.g., 24-48 hours).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate the cells with the primary anti-Ras antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Analyze the images to determine the extent of Ras mislocalization from the plasma membrane to intracellular compartments.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by ICMT inhibition.

Caption: Inhibition of ICMT by this compound blocks Ras methylation, leading to impaired membrane localization and subsequent attenuation of downstream pro-proliferative and survival signaling pathways.

Caption: A logical workflow for the preclinical characterization of an ICMT inhibitor like this compound, from initial in vitro validation to in vivo efficacy studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of Icmt-IN-55

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icmt-IN-55 is a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), a critical enzyme in the post-translational modification of numerous signaling proteins. While specific downstream signaling data for this compound is not extensively documented in publicly available literature, this guide synthesizes the established consequences of ICMT inhibition to project the mechanistic pathways affected by this compound. Inhibition of ICMT disrupts the membrane localization and function of key proteins, most notably from the Ras and Rho families of small GTPases. This disruption leads to the attenuation of major oncogenic signaling cascades, induction of cell cycle arrest, and impairment of DNA damage repair mechanisms, highlighting the therapeutic potential of ICMT inhibitors in cancer. This document details these pathways, presents relevant quantitative data from studies on ICMT inhibition, outlines key experimental protocols, and provides visual diagrams of the core signaling networks.

Introduction to ICMT and its Inhibition

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that possess a C-terminal CAAX motif.[1][2] This process, known as carboxyl methylation, is preceded by isoprenylation (the addition of a farnesyl or geranylgeranyl group) and proteolytic cleavage of the terminal three amino acids (-AAX).[3] The key substrates for ICMT include members of the Ras and Rho families of small GTPases, which are pivotal regulators of cell proliferation, survival, differentiation, and cytoskeletal organization.[1]

Carboxyl methylation neutralizes the negative charge of the terminal cysteine's carboxyl group, which is crucial for the proper subcellular localization of these proteins, particularly their association with the plasma membrane.[1][3] By inhibiting ICMT, compounds like this compound prevent this final modification, leading to the mislocalization and functional impairment of its substrates.[1] This makes ICMT an attractive target for therapeutic intervention, especially in cancers driven by mutations in Ras.[4] this compound has been identified as a potent ICMT inhibitor with an IC50 of 90 nM.[5]

Core Downstream Signaling Pathways Affected by ICMT Inhibition

The inhibition of ICMT by agents such as this compound is expected to have profound effects on multiple signaling pathways critical for cancer cell proliferation and survival.

The Ras/Raf/MEK/ERK (MAPK) Pathway

The Ras proteins (K-Ras, H-Ras, N-Ras) are among the most well-characterized substrates of ICMT. Proper membrane association is essential for Ras to become activated and to propagate signals to downstream effectors, including the Raf/MEK/ERK (MAPK) cascade.

Inhibition of ICMT leads to:

-

Impaired Ras Membrane Association: The unmethylated, negatively charged C-terminus of Ras proteins hinders their stable insertion into the plasma membrane, causing them to accumulate in the cytosol.[1]

-

Decreased Ras Activity: Mislocalization prevents Ras from interacting with its upstream activators and downstream effectors, leading to a significant reduction in GTP-bound (active) Ras.

-

Inhibition of Downstream Signaling: The reduced Ras activity results in decreased phosphorylation and activation of Raf, MEK, and ERK. This cascade is a central driver of cell proliferation, and its attenuation is a key mechanism of action for ICMT inhibitors.

Cell Cycle Progression

A direct consequence of MAPK pathway inhibition is the arrest of the cell cycle.[4] Studies on ICMT inhibitors have consistently shown an accumulation of cells in the G1 phase.[4]

This is mechanistically linked to changes in key cell cycle regulatory proteins:

-

Downregulation of Cyclin D1: As a downstream target of the MAPK pathway, Cyclin D1 expression is reduced upon ICMT inhibition. Cyclin D1 is essential for the G1/S phase transition.[4]

-

Upregulation of p21/Cip1: Inhibition of ICMT has been shown to increase the levels of the cyclin-dependent kinase inhibitor p21/Cip1, which acts as a brake on cell cycle progression, enforcing the G1 arrest.[1][4]

RhoA Signaling and Protein Stability

The Rho family of GTPases, including RhoA, are also substrates of ICMT.[1] Rho proteins are critical for cytoskeletal dynamics, cell motility, and cell cycle progression. ICMT inhibition has been shown to have a significant impact on RhoA.

-

Accelerated RhoA Turnover: Inactivation of ICMT leads to a dramatic reduction in the total cellular levels of RhoA.[1] This is not due to transcriptional repression but rather to the accelerated degradation of the unmethylated protein.[1]

-

Functional Consequences: The loss of RhoA can contribute to the observed anti-proliferative effects and may also impact cancer cell invasion and metastasis.[1]

DNA Damage Repair

Recent evidence has linked ICMT to the DNA damage response (DDR). ICMT suppression was found to reduce the activity of the MAPK signaling pathway, which in turn compromises the expression of key proteins involved in DNA damage repair.

-

Accumulation of DNA Damage: By impairing the DDR machinery, ICMT inhibition leads to an accumulation of DNA damage, which can trigger apoptosis.

-

Synthetic Lethality with PARP Inhibitors: The compromised DNA repair state induced by ICMT inhibition creates a vulnerability. This has been shown to sensitize breast cancer cells to PARP inhibitors, suggesting a powerful combination therapy strategy.

Quantitative Data on ICMT Inhibition

The following tables summarize quantitative data from studies using various ICMT inhibitors. This data provides a framework for understanding the expected potency and cellular effects of this compound.

Table 1: Inhibitor Potency

| Compound | IC50 (ICMT) | Cell Line | Reference |

|---|---|---|---|

| This compound | 90 nM | N/A | [5] |

| UCM-1336 | 2 µM | N/A | |

Table 2: Effects on Cellular Processes

| Inhibitor/Method | Cell Line(s) | Effect | Observation | Reference |

|---|---|---|---|---|

| Compound 8.12 | HepG2, PC3 | Cell Cycle Arrest | Increased proportion of cells in G1 phase | [4] |

| Compound 8.12 | HepG2, PC3 | Protein Level Changes | Decreased Cyclin D1, Increased p21/Cip1 | [4] |

| ICMT Inactivation | Fibroblasts | Protein Level Changes | Greatly reduced RhoA levels | [1] |

| Cysmethynil | Breast Cancer Cells | Apoptosis | Increased apoptosis in combination with PARP inhibitor | |

Key Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the downstream effects of ICMT inhibition.

Western Blot Analysis for Protein Expression and Phosphorylation

-

Objective: To quantify the levels of total and phosphorylated proteins in key signaling pathways (e.g., p-ERK, ERK, Cyclin D1, p21, RhoA).

-

Methodology:

-

Cell Lysis: Treat cells with the ICMT inhibitor (e.g., this compound) for the desired time. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect chemiluminescence using an imaging system. Quantify band intensity using software like ImageJ.

-

Flow Cytometry for Cell Cycle Analysis

-

Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Methodology:

-

Cell Treatment: Culture and treat cells with the ICMT inhibitor for 24-48 hours.

-

Harvesting: Harvest cells by trypsinization and wash with PBS.

-

Fixation: Fix cells in cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content, measured by PI fluorescence, is used to gate cell populations into G1, S, and G2/M phases.

-

Anchorage-Independent Growth (Soft Agar) Assay

-

Objective: To assess the effect of ICMT inhibition on oncogenic transformation and the ability of cells to grow without attachment to a solid surface.

-

Methodology:

-

Base Layer: Prepare a base layer of 0.6% agar in culture medium in a 6-well plate.

-

Cell Layer: Mix cells (e.g., 5,000 cells/well) with 0.3% agar in culture medium containing the ICMT inhibitor or vehicle control.

-

Plating: Carefully layer the cell-agar mixture on top of the base layer.

-

Incubation: Incubate the plates for 2-4 weeks, feeding them twice a week with medium containing the inhibitor.

-

Quantification: Stain the colonies with crystal violet and count them using a microscope or imaging system.

-

Conclusion

While direct experimental data on the downstream signaling of this compound is emerging, the well-established role of its target, ICMT, provides a robust framework for predicting its cellular and molecular effects. The inhibition of ICMT disrupts the function of critical oncogenic drivers like Ras and Rho GTPases, leading to a multi-pronged anti-cancer effect encompassing the shutdown of proliferative signaling, induction of cell cycle arrest, and the creation of vulnerabilities in DNA damage repair. This positions this compound and other ICMT inhibitors as promising candidates for cancer therapy, particularly for Ras-driven malignancies. Further research should focus on validating these predicted downstream effects specifically for this compound to fully characterize its therapeutic potential.

References

- 1. DAF/CD55 (E7G2U) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 2. mdclarity.com [mdclarity.com]

- 3. biocompare.com [biocompare.com]

- 4. biocompare.com [biocompare.com]

- 5. Safety and Tolerability of E5555 and Its Effects on Markers of Intravascular Inflammation in Subjects With Acute Coronary Syndrome | MedPath [trial.medpath.com]

The Impact of Icmt-IN-55 on Ras Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, Icmt-IN-55, and its effects on the Ras signaling pathway. The information presented herein is curated for an audience with a strong background in molecular biology, pharmacology, and cancer research. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines experimental protocols for its characterization, and visualizes the key pathways and workflows involved.

Introduction to ICMT and Ras Signaling

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling hubs that regulate a multitude of cellular processes, including proliferation, differentiation, and survival. The proper function and localization of Ras proteins are contingent on a series of post-translational modifications at their C-terminal CAAX motif. This process involves farnesylation or geranylgeranylation, proteolytic cleavage of the AAX residues, and finally, carboxyl methylation of the now-exposed isoprenylcysteine. This final methylation step is catalyzed by the integral endoplasmic reticulum membrane protein, Isoprenylcysteine Carboxyl Methyltransferase (ICMT).

Carboxyl methylation neutralizes the negative charge of the terminal cysteine, increasing the hydrophobicity of the C-terminus and promoting the association of Ras with the plasma membrane. This membrane localization is essential for Ras to interact with its downstream effectors and initiate signaling cascades, most notably the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways. Constitutive activation of these pathways due to mutations in Ras is a hallmark of many human cancers, making the enzymes involved in Ras processing attractive targets for therapeutic intervention.

This compound: A Potent Inhibitor of ICMT

This compound, also identified as compound 31 in the seminal work by Judd et al. (2011), is a potent, small-molecule inhibitor of ICMT.[1] It belongs to a series of tetrahydropyranyl derivatives designed to block the catalytic activity of ICMT.

Mechanism of Action

This compound acts by inhibiting the enzymatic activity of ICMT, thereby preventing the final carboxyl methylation step in Ras processing. This inhibition leads to an accumulation of unmethylated Ras proteins. The absence of the methyl ester on the C-terminal isoprenylcysteine reduces the affinity of Ras for the plasma membrane, resulting in a dose-dependent increase in the cytosolic fraction of Ras.[2] By preventing the proper localization of Ras, this compound effectively attenuates the activation of downstream signaling pathways that are dependent on membrane-associated Ras.

Quantitative Data

The inhibitory potency of this compound and its analogs has been characterized through both enzymatic and cell-based assays. The following tables summarize the key quantitative data from the foundational study by Judd et al. (2011).

In Vitro ICMT Inhibition

The in vitro potency of this compound and related compounds was determined using a fluorometric or radiometric assay measuring the inhibition of recombinant human ICMT.

| Compound ID (Judd et al., 2011) | Common Name | ICMT IC50 (nM) |

| 31 | This compound | 90 |

| 3 | - | 310 |

| 27 | - | 130 |

| 48 | Icmt-IN-11 | 31 |

| 51 | Icmt-IN-15 | 32 |

| 24 | Icmt-IN-45 | 132 |

| 75 | - | 1.3 |

Table 1: In vitro inhibitory activity of this compound and selected analogs against human ICMT.[2][2][3][4][5]

Cellular Activity: Growth Inhibition

The anti-proliferative effects of these ICMT inhibitors were assessed in various cancer cell lines. The GI50 values represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | HCT116 GI50 (µM) | MiaPaCa2 GI50 (µM) | A549 GI50 (µM) |

| 31 (this compound) | >100 | >100 | >100 |

| 48 (Icmt-IN-11) | 1.9 | 1.8 | 3.3 |

| 75 | 0.3 | 0.4 | 1.0 |

Table 2: Growth inhibition (GI50) of selected ICMT inhibitors in various cancer cell lines.[2][4]

It is noteworthy that while some analogs of this compound show potent growth inhibitory effects, this compound itself did not demonstrate significant anti-proliferative activity in the tested cell lines at concentrations up to 100 µM.[2] This highlights the complex relationship between in vitro enzyme inhibition and cellular efficacy.

Signaling Pathways and Experimental Workflows

Ras Signaling Pathway and the Effect of this compound

The following diagram illustrates the canonical Ras signaling pathway and the point of intervention for this compound.

References

- 1. bioivt.com [bioivt.com]

- 2. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methods to Study the Ras2 Protein Activation State and the Subcellular Localization of Ras-GTP in Saccharomyces cerevisiae | Springer Nature Experiments [experiments.springernature.com]

- 5. assets.fishersci.com [assets.fishersci.com]

An In-Depth Technical Guide to Icmt-IN-55 and its Inhibition of the MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Icmt-IN-55, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), and its role in the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Through the inhibition of ICMT, this compound disrupts the post-translational modification of key signaling proteins, most notably RAS, leading to their mislocalization and subsequent attenuation of downstream signaling cascades, including the RAF-MEK-ERK pathway. This guide details the mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to this compound and the MAPK Pathway

This compound is a small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), an integral membrane enzyme responsible for the final step in the post-translational modification of proteins containing a C-terminal CAAX motif. A primary substrate for ICMT is the family of RAS GTPases, which are critical upstream regulators of the MAPK signaling pathway.

The MAPK pathway is a highly conserved signaling cascade that transduces extracellular signals to intracellular responses, regulating a wide array of cellular processes including proliferation, differentiation, apoptosis, and survival.[1][2] The canonical MAPK pathway, also known as the RAS-RAF-MEK-ERK pathway, is initiated by the activation of RAS, which in turn recruits and activates RAF kinases.[3] Activated RAF then phosphorylates and activates MEK (MAPK/ERK Kinase), a dual-specificity kinase that subsequently phosphorylates and activates ERK (Extracellular signal-Regulated Kinase).[2][4] Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression.[3]

Dysregulation of the MAPK pathway is a hallmark of many human cancers, often driven by mutations in RAS or BRAF.[5] Therefore, targeting key nodes in this pathway is a major focus of anti-cancer drug development.

Mechanism of Action: this compound and MAPK Pathway Inhibition

The primary mechanism by which this compound is proposed to inhibit the MAPK pathway is through the disruption of RAS protein function. Proper localization of RAS proteins to the plasma membrane is essential for their signaling activity. This localization is dependent on a series of post-translational modifications, with the final step being the carboxyl methylation of the C-terminal isoprenylcysteine residue by ICMT.

By inhibiting ICMT, this compound prevents this crucial methylation step. The absence of carboxyl methylation leads to the mislocalization of RAS proteins from the plasma membrane to endomembranes, such as the endoplasmic reticulum and Golgi apparatus. This sequestration of RAS away from its upstream activators and downstream effectors at the plasma membrane effectively attenuates RAS signaling. Consequently, the downstream activation of RAF, MEK, and ERK is diminished, leading to the inhibition of the entire MAPK cascade.

While direct quantitative data for this compound's effect on MAPK pathway components is not extensively available in the public domain, studies on other ICMT inhibitors, such as cysmethynil, have demonstrated inhibition of MAPK signaling.[6] However, it is noteworthy that a study involving the genetic knockout of Icmt did not observe a change in growth factor-stimulated ERK1/2 phosphorylation, suggesting the regulation may be complex and context-dependent.

Quantitative Data

The following table summarizes the key quantitative data available for this compound and related ICMT inhibitors.

| Compound | Target | Assay Type | IC50 | Cell Line/System | Reference |

| This compound | ICMT | Biochemical Assay | 90 nM | In vitro | [7] |

| Cysmethynil | ICMT | Cell Viability | 10-40 µM | Pancreatic Cancer Cell Lines | [8] |

| Compound 8.12 | ICMT | Cell Viability | 1.6-3.2 µM | HepG2 Cells | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effect on the MAPK pathway.

In Vitro ICMT Inhibition Assay

This protocol is adapted from methods used for other ICMT inhibitors and can be used to determine the IC50 of this compound against ICMT.

Materials:

-

Recombinant human ICMT enzyme

-

N-acetyl-S-farnesyl-L-cysteine (AFC) substrate

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant ICMT enzyme, and varying concentrations of this compound or DMSO vehicle control.

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding the AFC substrate and [3H]-SAM.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Extract the methylated AFC product using an organic solvent (e.g., ethyl acetate).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of MEK and ERK Phosphorylation

This protocol details the procedure for assessing the phosphorylation status of MEK and ERK in cells treated with this compound.[10][11][12]

Materials:

-

Cell line of interest (e.g., a cancer cell line with a known RAS mutation)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MEK1/2 (Ser217/221), anti-total MEK1/2, anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204), anti-total p44/42 MAPK (ERK1/2), and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).[11][12]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired time period.

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To analyze total protein levels, strip the membrane and re-probe with the corresponding total protein antibody.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on cell proliferation and viability.[6][13]

Materials:

-

Cell line of interest

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a range of concentrations of this compound or DMSO vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the cell viability against the log of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Visualizations

Signaling Pathway Diagram

Caption: MAPK signaling pathway and the inhibitory action of this compound on ICMT.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of MAPK pathway inhibition.

Conclusion

This compound represents a promising pharmacological tool for the investigation of ICMT function and its role in cellular signaling. By targeting the post-translational modification of RAS, this compound offers a distinct mechanism for modulating the MAPK pathway, a critical driver of oncogenesis. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the therapeutic potential of ICMT inhibition in RAS-driven cancers and other diseases characterized by aberrant MAPK signaling. Further studies are warranted to elucidate the precise quantitative effects of this compound on the MAPK cascade and to explore its efficacy in various preclinical models.

References

- 1. Mechanistic Analysis of an Extracellular Signal–Regulated Kinase 2–Interacting Compound that Inhibits Mutant BRAF-Expressing Melanoma Cells by Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Detection of ERK protein expression using western blot analysis [bio-protocol.org]

- 12. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Role of Icmt-IN-55 in Post-Translational Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of proteins, including the oncogenic Ras family. By catalyzing the final methylation step in the prenylation cascade, ICMT facilitates the proper subcellular localization and function of these proteins. Icmt-IN-55 is a potent inhibitor of ICMT, offering a valuable tool for investigating the biological roles of this enzyme and as a potential therapeutic agent in Ras-driven cancers. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its characterization.

Introduction to ICMT and Post-Translational Modification

Post-translational modifications (PTMs) are essential for regulating protein function, localization, and stability. One such critical PTM is prenylation, a process that involves the attachment of isoprenoid lipids (farnesyl or geranylgeranyl groups) to cysteine residues within a C-terminal "CAAX" motif of substrate proteins. Following isoprenylation, the AAX residues are proteolytically cleaved, and the newly exposed carboxyl group of the farnesylated or geranylgeranylated cysteine is methylated by Isoprenylcysteine carboxyl methyltransferase (ICMT).[1] This final methylation step, which neutralizes the negative charge of the carboxyl group, is crucial for the proper membrane association and biological activity of many key signaling proteins, most notably the Ras family of small GTPases.[2]

This compound: A Potent ICMT Inhibitor

This compound (also referred to as compound 31 in some literature) is a small molecule inhibitor of ICMT.[3] Its primary mechanism of action is the direct inhibition of the enzymatic activity of ICMT, thereby preventing the methylation of its substrates.

Quantitative Data

While extensive quantitative data for this compound is not widely available in the public domain, the following table summarizes its known inhibitory activity and provides context with data from other relevant ICMT inhibitors.

| Compound | Target | Assay Type | IC50 | Cell-Based Growth Inhibition (GI50) | Reference |

| This compound | ICMT | Enzymatic Assay | 90 nM | Data not available | [3] |

| Cysmethynil | ICMT | Enzymatic Assay | 2.4 µM | ~10 µM (HCT116) | [4] |

| Compound 8.12 | ICMT | Enzymatic Assay | ~1 µM | 1.6-3.2 µM (HepG2) | [5] |

Note: IC50 (Half-maximal inhibitory concentration) in enzymatic assays measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. GI50 (Half-maximal growth inhibition) measures the concentration of the compound required to inhibit cell growth by 50%. The lack of extensive public data on this compound's cellular activity (EC50/GI50) and binding affinity (Kd) highlights an area for future research.

Mechanism of Action and Impact on Signaling Pathways

By inhibiting ICMT, this compound disrupts the final step of the prenylation pathway. This leads to the accumulation of unmethylated, prenylated proteins, such as Ras. The absence of the methyl group on the C-terminal cysteine impairs the proper anchoring of Ras to the plasma membrane, causing its mislocalization to the cytoplasm and other cellular compartments.[2] This mislocalization effectively prevents Ras from engaging with its downstream effectors, thereby inhibiting the activation of critical signaling cascades.

The Ras-MAPK Signaling Pathway

The Ras-MAPK (Mitogen-Activated Protein Kinase) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Upon activation, Ras recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate gene expression. Inhibition of ICMT by this compound leads to the disruption of this pathway by preventing Ras from reaching the plasma membrane where it can be activated.

The PI3K/Akt Signaling Pathway

The PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) pathway is another crucial signaling cascade downstream of Ras that regulates cell survival, growth, and metabolism. Activated Ras can bind to and activate PI3K, which then phosphorylates PIP2 to PIP3. PIP3 serves as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt. By preventing the membrane localization of Ras, this compound also indirectly inhibits the activation of the PI3K/Akt pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other ICMT inhibitors.

In Vitro ICMT Inhibition Assay (Radiometric)

This assay measures the enzymatic activity of ICMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a farnesylated substrate.

Materials:

-

Recombinant human ICMT enzyme

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)

-

Scintillation vials and scintillation fluid

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant ICMT enzyme, and AFC substrate.

-

Add varying concentrations of this compound or vehicle control to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Extract the methylated AFC into an organic solvent (e.g., ethyl acetate).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cellular Ras Mislocalization Assay

This assay visualizes the effect of ICMT inhibition on the subcellular localization of Ras using a fluorescently tagged Ras protein.

Materials:

-

Cancer cell line (e.g., HeLa, HEK293T)

-

Plasmid encoding a fluorescently tagged Ras (e.g., GFP-K-Ras)

-

Transfection reagent

-

This compound or other test compounds

-

Confocal microscope

-

Cell culture medium and supplements

Procedure:

-

Seed cells in a glass-bottom dish suitable for confocal microscopy.

-

Transfect the cells with the GFP-K-Ras plasmid using a suitable transfection reagent.

-

Allow the cells to express the fusion protein for 24-48 hours.

-

Treat the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 12-24 hours).

-

Wash the cells with PBS and replace with fresh imaging medium.

-

Acquire images of the cells using a confocal microscope, focusing on the localization of the GFP signal. In control cells, GFP-K-Ras should be predominantly localized to the plasma membrane. In this compound-treated cells, a significant portion of the GFP signal should appear in the cytoplasm and perinuclear regions.

-

Quantify the degree of mislocalization by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm.

Western Blot Analysis of p-ERK and p-Akt

This assay determines the effect of this compound on the activation of the MAPK and PI3K/Akt signaling pathways by measuring the phosphorylation status of key kinases.

Materials:

-

Cancer cell line (e.g., Panc-1, MiaPaCa-2)

-

This compound or other test compounds

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 2-24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental and Developmental Workflow

The characterization and development of an ICMT inhibitor like this compound typically follows a structured workflow, from initial discovery to preclinical evaluation.

Conclusion

This compound is a valuable chemical probe for studying the role of ICMT in post-translational modification and a promising lead compound for the development of novel anti-cancer therapeutics. Its ability to disrupt Ras localization and inhibit downstream signaling pathways underscores the potential of targeting ICMT in Ras-driven malignancies. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation and characterization of this compound and other ICMT inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted inactivation of the isoprenylcysteine carboxyl methyltransferase gene causes mislocalization of K-Ras in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]

- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses [mdpi.com]

Icmt-IN-55: A Chemical Probe for Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. By catalyzing the final step of prenylation, ICMT plays a pivotal role in the proper localization and function of these proteins, making it a compelling target for therapeutic intervention, particularly in oncology. Icmt-IN-55 has emerged as a potent and valuable chemical probe for elucidating the biological functions of ICMT. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and a summary of its known effects on key signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor of ICMT, belonging to a series of tetrahydropyranyl derivatives. Its development has provided the research community with a tool to specifically interrogate the function of ICMT in various cellular contexts. Understanding the mechanism of action and having robust protocols for the use of this compound are essential for its effective application in research and drug discovery.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related compounds, providing a comparative overview of their potency.

| Compound | Target | IC50 (nM) | Cell-Based Assay | GI50 (µM) | Reference |

| This compound | ICMT | 90 | Cell Viability (various cancer cell lines) | 0.3 to >100 | --INVALID-LINK-- |

| C75 | ICMT | 500 | Not Reported | Not Reported | --INVALID-LINK--[1] |

| UCM-1336 | ICMT | 2000 | Cell Death (Ras-mutated tumor cell lines) | Not Reported | --INVALID-LINK--[2] |

Note: this compound is also referred to as compound 31 in some literature. The significant range in GI50 values for this compound likely reflects varying dependencies of different cancer cell lines on ICMT activity.

Mechanism of Action and Signaling Pathways

ICMT is the terminal enzyme in the CAAX processing pathway. Proteins with a C-terminal CAAX motif, such as Ras, undergo farnesylation or geranylgeranylation, proteolytic cleavage of the -AAX residues, and finally, carboxyl methylation of the now-terminal prenylcysteine by ICMT. This final methylation step is crucial for the proper subcellular localization, particularly to the plasma membrane, and subsequent signaling activity of these proteins.[3]

Inhibition of ICMT by this compound disrupts this process, leading to the accumulation of unmethylated, mislocalized proteins. For Ras, this results in a shift from the plasma membrane to the cytosol and Golgi apparatus, thereby attenuating its downstream signaling cascades.[3] The primary signaling pathways affected by ICMT inhibition are the MAPK and PI3K/Akt pathways, both of which are critical for cell proliferation, survival, and differentiation.[4]

Signaling Pathway Diagram

Caption: Inhibition of ICMT by this compound blocks Ras methylation, leading to its mislocalization and subsequent attenuation of downstream MAPK and PI3K/Akt signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Biochemical ICMT Activity Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a prenylated cysteine substrate.

Materials:

-

Recombinant human ICMT

-

N-acetyl-S-farnesyl-L-cysteine (AFC)

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

This compound stock solution in DMSO

-

Scintillation vials and cocktail

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant ICMT, and AFC.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a suitable quenching solution (e.g., 1 M HCl).

-

Extract the methylated AFC using an organic solvent (e.g., ethyl acetate).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular Proliferation/Viability Assay (MTT/MTS)

This assay assesses the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of this compound (and a DMSO vehicle control).

-

Incubate the cells for the desired treatment period (e.g., 48-72 hours).

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[5][6][7]

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.[6]

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[7]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Western Blot Analysis of Downstream Signaling

This protocol is for assessing the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways following treatment with this compound.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with this compound at various concentrations and for different time points. Include a DMSO vehicle control.

-

Lyse the cells with ice-cold lysis buffer.[8]

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing the biochemical and cellular effects of this compound.

Selectivity and Pharmacokinetics

Selectivity: A critical aspect of a chemical probe is its selectivity for the intended target over other related proteins. As of the date of this document, a comprehensive selectivity profile of this compound against a broad panel of methyltransferases has not been published. Researchers using this probe should exercise caution and consider performing their own selectivity profiling, especially when interpreting cellular phenotypes. The use of a structurally related but inactive control compound is also highly recommended to distinguish on-target from off-target effects.

Pharmacokinetics: There is currently no publicly available data on the pharmacokinetic properties of this compound, such as its half-life, bioavailability, or clearance in vivo. Such studies would be essential for translating the use of this probe from in vitro to in vivo models.

Conclusion

References

- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CST | Cell Signaling Technology [cellsignal.com]

- 9. bosterbio.com [bosterbio.com]

Icmt-IN-55: A Technical Guide for Studying Protein Prenylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein prenylation is a critical post-translational modification that facilitates the membrane association and activation of numerous signaling proteins, including members of the Ras superfamily of small GTPases. Isoprenylcysteine carboxyl methyltransferase (Icmt) catalyzes the final step in the prenylation of CaaX-motif containing proteins, making it a key enzyme in cellular signaling and a compelling target for therapeutic intervention, particularly in oncology. Icmt-IN-55 is a potent and specific inhibitor of Icmt, serving as a valuable chemical tool to investigate the biological roles of protein prenylation and to explore the therapeutic potential of Icmt inhibition. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its use, and its effects on cellular signaling pathways.

Core Concepts: The Protein Prenylation Pathway and the Role of Icmt

The canonical protein prenylation pathway involves a three-step enzymatic process that modifies proteins containing a C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid).

-

Prenylation: A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I), respectively.

-

Proteolysis: The -aaX tripeptide is cleaved by Ras-converting enzyme 1 (Rce1).

-

Methylation: The newly exposed carboxyl group of the prenylated cysteine is methylated by Icmt, using S-adenosyl-L-methionine (SAM) as the methyl donor.[1] This final step neutralizes the negative charge on the cysteine, increasing the protein's hydrophobicity and facilitating its stable association with cellular membranes.[2]

This compound acts as a competitive inhibitor of Icmt, preventing the methylation of prenylated proteins. This disruption of the final step of prenylation leads to the mislocalization of key signaling proteins, such as KRas, from the plasma membrane to endomembranes and the cytosol, thereby inhibiting their downstream signaling functions.

Quantitative Data

While specific dose-response data for this compound across a wide range of cancer cell lines is not extensively available in the public domain, the following table summarizes the known inhibitory activity.

| Compound | Target | IC50 | Assay Type | Reference |

| This compound | Icmt | 90 nM | Enzymatic Assay | [Source Not Found] |

Researchers are encouraged to perform their own dose-response studies in their specific cell lines of interest to determine the optimal concentration for their experiments.

Signaling Pathways and Experimental Workflows

The inhibition of Icmt by this compound has significant downstream consequences on cellular signaling, primarily by disrupting the function of Ras and Rho family GTPases.

KRas Signaling Pathway

KRas is a critical proto-oncogene that, when mutated, is a driver in numerous cancers. Its proper localization to the plasma membrane, which is dependent on Icmt-mediated methylation, is essential for its function. Inhibition of Icmt leads to the delocalization of KRas, thereby attenuating its downstream signaling through the MAPK (Ras-Raf-MEK-ERK) and PI3K/Akt pathways.[3]

Caption: this compound inhibits Icmt, preventing KRas localization and downstream signaling.

Experimental Workflow for Assessing KRas Signaling

A typical workflow to study the effect of this compound on KRas signaling involves cell treatment, assessment of protein localization, and analysis of downstream pathway activation.

Caption: Workflow for studying this compound's effect on KRas signaling and cell viability.

Experimental Protocols

In Vitro Icmt Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of Icmt.

Materials:

-

Recombinant human Icmt enzyme

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

Biotinylated farnesyl-cysteine (BFC) or other prenylated substrate

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM DTT)

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing assay buffer, recombinant Icmt enzyme, and the prenylated substrate.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Capture the biotinylated methylated product on a streptavidin-coated scintillation plate.

-

Wash away unincorporated ³H-SAM.

-

Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours). Include vehicle-treated control wells.

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

GFP-KRas Mislocalization Assay

This assay visually assesses the effect of this compound on the subcellular localization of KRas.

Materials:

-

Cells stably or transiently expressing a GFP-tagged KRas construct

-

Glass-bottom culture dishes or chamber slides

-

This compound

-

Fluorescence microscope (confocal microscopy is recommended)

Protocol:

-

Seed cells expressing GFP-KRas in glass-bottom dishes.

-

Treat the cells with this compound or vehicle control for a sufficient time to observe an effect (e.g., 24 hours).

-

Visualize the subcellular localization of GFP-KRas using fluorescence microscopy.

-

In control cells, GFP-KRas should be predominantly localized to the plasma membrane.

-

In this compound-treated cells, a significant portion of GFP-KRas will appear mislocalized to intracellular compartments, such as the endoplasmic reticulum and Golgi, and potentially show increased cytoplasmic fluorescence.

-

Quantify the mislocalization by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm in multiple cells.

Western Blot Analysis of Downstream Signaling

Western blotting can be used to quantify the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways, providing a measure of their activation state.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phosphorylated and total ERK, Akt, and other relevant pathway components.

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

-

Gel electrophoresis and blotting equipment

Protocol:

-

Treat cells with this compound at various concentrations or for different time points.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the proteins of interest.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on pathway activation.

Conclusion

This compound is a powerful research tool for dissecting the roles of protein prenylation and Icmt activity in cellular processes. By inhibiting the final step of CaaX protein modification, this compound effectively disrupts the membrane localization and signaling of key oncoproteins like KRas. The experimental protocols provided in this guide offer a framework for researchers to investigate the cellular and molecular consequences of Icmt inhibition. Further studies characterizing the full selectivity profile and in vivo efficacy of this compound will be crucial for advancing its potential as a therapeutic agent.

References

The Role of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) in Pancreatic and Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the small GTPases of the Ras and Rho families. These proteins are pivotal regulators of signaling pathways that govern cell proliferation, survival, and motility. Dysregulation of these pathways is a hallmark of cancer. In pancreatic and breast cancers, two of the most challenging malignancies to treat, Icmt has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the role of Icmt in these specific cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling networks involved.

I. Quantitative Data on Icmt Inhibition

The efficacy of Icmt inhibition varies across different cancer cell lines. This section presents a compilation of quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) of the Icmt inhibitor cysmethynil and its derivatives, as well as the impact of Icmt suppression on cell viability and apoptosis.

Table 1: IC50 Values of Icmt Inhibitors in Pancreatic Cancer Cell Lines

| Cell Line | Inhibitor | IC50 (µM) | Reference |

| MiaPaCa2 | Cysmethynil | ~15-20 | [1] |

| AsPC-1 | Cysmethynil | ~20-25 | [1] |

| PANC-1 | Cysmethynil | ~25-30 | [1] |

| BxPC-3 | Cysmethynil | >40 | [1] |

| CAPAN-2 | Cysmethynil | >40 | [1] |

| HPAF-II | Cysmethynil | >40 | [1] |

| PANC-10.05 | Cysmethynil | >40 | [1] |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Table 2: IC50 Values of Icmt Inhibitors in Breast Cancer Cell Lines

| Cell Line | Inhibitor | IC50 (µM) | Reference |

| MDA-MB-231 | Cysmethynil | ~20-30 | [2] |

| MDA-MB-468 | Cysmethynil | ~20-30 | [2] |

| MCF-7 | Not specified | - | |

| T47D | Not specified | - | |

| SK-BR-3 | Not specified | - |

Note: Data for Icmt inhibitors in breast cancer cell lines is less consolidated in the reviewed literature. Further studies are needed to establish a comprehensive IC50 profile.

Table 3: Effects of Icmt Inhibition on Apoptosis and Cell Cycle in Pancreatic Cancer

| Cell Line | Treatment | Effect | Reference |

| MiaPaCa2 | Cysmethynil | Significant increase in sub-G1 population (apoptosis) | [1] |

| MiaPaCa2 | Icmt shRNA | Increased levels of cleaved PARP and caspase-7 | [1] |

| HPAF-II | Cysmethynil/shRNA | No significant change in apoptosis markers | [1] |

| MiaPaCa2 | Cysmethynil | Upregulation of p21 | [1] |

II. Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the effects of Icmt inhibition in cancer cell lines.

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the effect of Icmt inhibitors on the metabolic activity and proliferation of cancer cells.

Principle: Tetrazolium salts (MTT, MTS) are reduced by metabolically active cells to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed pancreatic or breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Icmt inhibitor (e.g., cysmethynil) in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

Addition of Reagent:

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well and mix thoroughly to dissolve the formazan crystals.

-

MTS Assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins involved in Icmt signaling pathways.

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

Protocol:

-

Cell Lysis: Treat cells with the Icmt inhibitor or vehicle for the desired time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Icmt, anti-phospho-ERK, anti-p21) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then add an enhanced chemiluminescence (ECL) substrate. Detect the signal using X-ray film or a digital imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein such as GAPDH or β-actin.

III. Signaling Pathways and Visualizations

Icmt plays a crucial role in the post-translational modification of key signaling proteins, thereby influencing major cancer-related pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex relationships.

Icmt-Mediated K-Ras Signaling in Pancreatic Cancer

In pancreatic cancer, the majority of which harbor activating KRAS mutations, Icmt is essential for the proper localization and function of the K-Ras oncoprotein. Inhibition of Icmt leads to the mislocalization of K-Ras from the plasma membrane, thereby attenuating its downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3][4] This disruption can lead to cell cycle arrest and apoptosis.

Caption: Icmt-K-Ras signaling in pancreatic cancer.

Icmt, p21, and Apoptosis Induction in Pancreatic Cancer

A key mechanism by which Icmt inhibition induces cell death in sensitive pancreatic cancer cells involves the upregulation of the cyclin-dependent kinase inhibitor p21.[1] This upregulation appears to be independent of p53 and leads to cell cycle arrest and apoptosis through the induction of the pro-apoptotic protein BNIP3.

Caption: Icmt inhibition, p21 induction, and apoptosis.

Icmt and Rho GTPase Signaling in Breast Cancer

In breast cancer, Icmt regulates the function of Rho family GTPases, such as RhoA and Rac1, which are critical for cell motility, invasion, and metastasis.[2] By controlling the methylation and subsequent activity of these proteins, Icmt can influence the metastatic potential of breast cancer cells.

Caption: Icmt and Rho GTPase signaling in breast cancer.

Experimental Workflow for Assessing Icmt Inhibitor Efficacy

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a novel Icmt inhibitor in pancreatic or breast cancer cell lines.

Caption: Workflow for Icmt inhibitor evaluation.

IV. Conclusion

Icmt represents a compelling target for the development of novel anticancer therapies, particularly for malignancies driven by mutations in Ras and those exhibiting aggressive metastatic phenotypes. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to exploit the therapeutic potential of Icmt inhibition in pancreatic and breast cancer. Further research is warranted to identify predictive biomarkers for sensitivity to Icmt inhibitors and to explore combination strategies that may enhance their efficacy in a clinical setting.

References